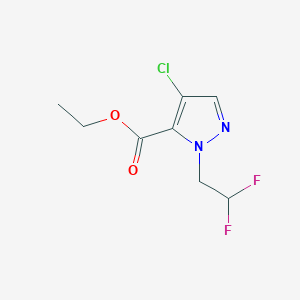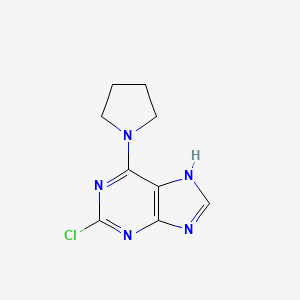
4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16F6N4O2 and its molecular weight is 422.331. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Techniques
The compound is involved in innovative synthesis methods, such as the one-pot three-component reaction, showcasing its utility in creating 1,2,3-triazoles with trifluoromethyl groups. This method highlights the compound's role in efficient synthetic pathways for triazoles, which are pivotal in pharmaceutical and agricultural industries due to their bioactive properties (Jian Zhang et al., 2013).
Antimicrobial Activities
Research into derivatives of the 1,2,4-triazole, related closely to the given compound, indicates significant antimicrobial properties. The synthesis of novel triazole derivatives and their subsequent evaluation against various microbial strains demonstrate the compound's relevance in developing new antimicrobial agents. Such studies are crucial in the ongoing fight against antibiotic-resistant bacteria and highlight the potential of this compound in contributing to new therapeutic options (H. Bektaş et al., 2007).
Molecular Structure and Spectroscopy
Investigations into the molecular structure and vibrational spectra of related compounds, utilizing density functional theory and Hartree–Fock calculations, provide insights into the electronic and geometric configurations. These studies are foundational in understanding the physicochemical properties and reactivity of such compounds, facilitating their application in materials science and molecular engineering (E. Taşal et al., 2009).
Enzyme Inhibition Studies
The compound's derivatives have been explored for their inhibitory effects on human carbonic anhydrase isozymes, illustrating its potential in designing inhibitors for enzymes of therapeutic interest. Such studies are vital for developing drugs targeting specific enzymatic pathways involved in diseases, offering a pathway for the creation of targeted treatments with minimized side effects (A. Alafeefy et al., 2015).
Antineoplastic Applications
The metabolism and pharmacokinetics of structurally similar compounds, like flumatinib, have been studied in the context of chronic myelogenous leukemia, showcasing the compound's relevance in oncology. Understanding the metabolic pathways and the generation of active metabolites is crucial for optimizing therapeutic efficacy and safety profiles of antineoplastic agents (Aishen Gong et al., 2010).
特性
IUPAC Name |
4-methyl-5-(trifluoromethyl)-2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O2/c1-25-14(17(21,22)23)24-27(15(25)29)10-6-8-26(9-7-10)13(28)11-4-2-3-5-12(11)16(18,19)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXNERDLHDTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

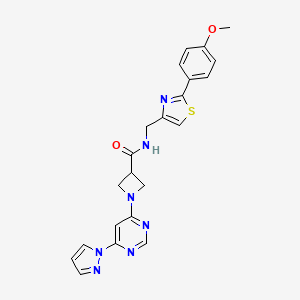
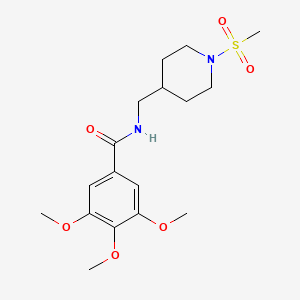

![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)
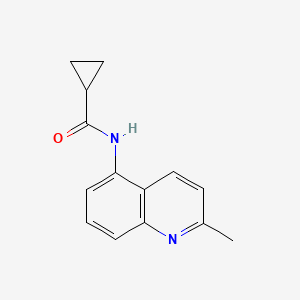



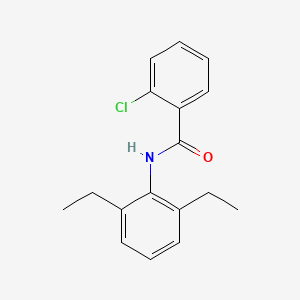
![3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2872821.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide](/img/structure/B2872823.png)
